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molecular formula C12H10N2O2S B8296627 3-(6-Aminopyridin-3-ylthio)benzoic acid

3-(6-Aminopyridin-3-ylthio)benzoic acid

Cat. No. B8296627
M. Wt: 246.29 g/mol
InChI Key: UKKDCDGOQDTREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148361B2

Procedure details

A procedure described in Syn. Lett. 1254, 2004 was followed. To solution of 2-amino-5-iodopyridine (220 mg, 1 mmol) in dimethyl formamide (2 mL) were added sequentially 3-mercaptobenzoic acid (185 mg, 1.2 mmol), CuI (50 mg), N,N-dimethylglycine (50 mg) and K3PO4 (1.06 g). The mixture was heated to 120° C. for 2 h, cooled to RT and water was added. The solid was filtered and the filtrate was treated with 1N HCl to adjust the solution to pH 4. The solid formed was collected by filtration, dissolved in 1N NaOH and the solution was filtered. The filtrate was purified by RP HPLC eluting with a mixture of methanol in water containing 0.1% TFA to obtain 3-(6-aminopyridin-3-ylthio)benzoic acid (84 mg, 34%). LC/MS; (M+H)+=247.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[SH:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13]([OH:15])=[O:14].CN(C)CC(O)=O.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CN(C)C=O.[Cu]I.O>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([S:9][C:10]2[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=2)[C:13]([OH:15])=[O:14])=[CH:6][CH:7]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
NC1=NC=C(C=C1)I
Name
Quantity
185 mg
Type
reactant
Smiles
SC=1C=C(C(=O)O)C=CC1
Name
Quantity
50 mg
Type
reactant
Smiles
CN(CC(=O)O)C
Name
K3PO4
Quantity
1.06 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Name
CuI
Quantity
50 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
FILTRATION
Type
FILTRATION
Details
The solid was filtered
ADDITION
Type
ADDITION
Details
the filtrate was treated with 1N HCl
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1N NaOH
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by RP HPLC
WASH
Type
WASH
Details
eluting with a mixture of methanol in water containing 0.1% TFA

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=N1)SC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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